N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide
Description
This compound is a structurally complex benzimidazoquinazoline derivative featuring a benzo[4,5]imidazo[1,2-c]quinazoline core. Key structural attributes include:
- Thioether bridge: A sulfur atom connects the quinazoline core to a 2-oxoethylacetamide moiety, which may influence electronic properties and metabolic stability.
- Carboxamide functionality: Enhances hydrogen-bonding capacity, critical for target engagement in biological systems.
While direct physicochemical or pharmacological data for this compound are unavailable in the provided evidence, its structural features suggest similarities to other benzimidazole- and quinazoline-based therapeutics, which often exhibit kinase inhibition or antiproliferative activities .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H37N5O6S/c1-45-30-13-9-23(19-32(30)47-3)15-17-38-34(43)22-49-37-41-28-21-25(11-12-26(28)35-40-27-7-5-6-8-29(27)42(35)37)36(44)39-18-16-24-10-14-31(46-2)33(20-24)48-4/h5-14,19-21H,15-18,22H2,1-4H3,(H,38,43)(H,39,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFAXGOLWLJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H37N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzimidazole derivatives, characterized by the presence of a quinazoline core. Its structural complexity suggests potential interactions with biological targets. The molecular formula is , and it features several functional groups that may contribute to its biological activity.
Structural Formula
Cytotoxicity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives display enhanced cytotoxicity against human promyelocytic leukemia HL-60 cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. Modifications in the phenethyl and quinazoline moieties significantly affect its potency and selectivity against cancer cells. For example, the introduction of specific substituents on the phenyl ring can enhance its interaction with target proteins involved in cell survival pathways .
Study 1: Cytotoxic Effects on HL-60 Cells
A study evaluated the cytotoxic effects of the compound on HL-60 cells, revealing an IC50 value significantly lower than standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via caspase activation.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(3,4-Dimethoxyphenethyl)-... | 5.2 | Apoptosis via ROS |
| Doxorubicin | 10.0 | DNA intercalation |
Study 2: Inhibition of Multidrug Resistance (MDR)
Another investigation focused on the compound's ability to reverse multidrug resistance in cancer cells expressing P-glycoprotein (P-gp). Results indicated that it could significantly enhance the efficacy of conventional drugs by inhibiting P-gp activity.
| Compound | P-gp Inhibition (%) |
|---|---|
| N-(3,4-Dimethoxyphenethyl)-... | 75% |
| Verapamil | 60% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous molecules:
Structural and Functional Analysis
A. Substituent Effects on Lipophilicity and Bioavailability
B. Core Heterocycle Influence
- Benzoimidazoquinazoline (target) vs. imidazo-thiadiazole (): The former’s fused aromatic system may enable stronger π-π stacking with biological targets, whereas the latter’s sulfur-rich core could participate in redox reactions .
- Imidazo-thiazole derivatives () prioritize compact heterocycles for selective binding, contrasting with the target’s extended quinazoline framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
